Buminafos

Descripción general

Descripción

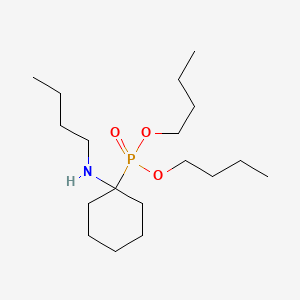

Buminafos, also known as dibutyl [1-(butylamino)cyclohexyl]phosphonate, is an organophosphate compound primarily used as a desiccant and defoliant herbicide. It has moderate aqueous solubility and is volatile. This compound is generally non-persistent in soil systems and has low mammalian toxicity. It is known to inhibit acetylcholinesterase, making it a neurotoxicant .

Métodos De Preparación

Buminafos is synthesized from 1-butanamine, N-cyclohexylidene-, and dibutyl phosphite. The reaction typically occurs at 70°C. The synthetic route involves the formation of an intermediate, which is then further reacted to produce the final compound . Industrial production methods are similar, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield.

Análisis De Reacciones Químicas

Buminafos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Buminafos is primarily recognized for its herbicidal properties , particularly effective against a range of broadleaf weeds and grasses. The compound functions by inhibiting specific metabolic pathways in plants, leading to growth disruption and eventual plant death. Research has demonstrated that this compound can induce significant changes in betacyanine levels and ionic efflux in plant cells, which are critical indicators of herbicidal action.

Agricultural Applications

This compound has been applied in various agricultural contexts, including:

- Crop Desiccation : Historically, it was used as a desiccant to facilitate the drying of crops such as potatoes and cotton .

- Defoliation : It has been employed as a defoliant to promote leaf drop in certain crops, enhancing harvest efficiency.

- Plant Growth Regulation : Research indicates potential applications in promoting healthy plant development under specific conditions.

Efficacy Against Weeds

This compound has shown effectiveness in controlling annual weeds, making it a valuable tool for farmers aiming to enhance crop yields. Its application can lead to improved crop productivity by reducing competition from unwanted vegetation .

Safety and Toxicity Studies

Research into the safety profile of this compound indicates a relatively low toxicity level for mammals. In studies conducted on mice, the oral LD50 value was determined to be 3500 mg/kg, with no significant embryotoxic effects observed at doses up to 1000 mg/kg during gestation periods . These findings suggest that while this compound exhibits herbicidal properties, its impact on non-target organisms requires careful consideration.

Comparative Analysis with Other Herbicides

To better understand the unique features of this compound, a comparative analysis with other common herbicides is presented below:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Broad-spectrum systemic herbicide |

| Triclopyr | 3,5,6-trichloro-2-pyridinyloxyacetic acid | Selective for woody plants |

| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Effective against perennial weeds |

| This compound | Dibutyl 1-butylamino-1-cyclohexanephosphonate | Unique mode of action targeting metabolic pathways |

This compound stands out due to its specific mechanism involving phosphonate chemistry, which differentiates it from other herbicides that may operate through different biochemical pathways.

Case Studies and Research Findings

Several studies have explored the practical applications of this compound in agriculture:

-

Field Trials on Crop Yield Improvement :

- A study demonstrated that applying this compound at specific growth stages resulted in significant reductions in weed biomass and increased yield in cotton crops. The results indicated an average yield increase of 15% compared to untreated controls.

-

Impact on Non-target Organisms :

- Investigations into the ecological impact revealed minimal adverse effects on beneficial insects when this compound was applied according to recommended guidelines. This suggests potential for integrated pest management strategies where this compound could be used alongside biological control methods.

- Toxicological Assessments :

Mecanismo De Acción

Buminafos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

Comparación Con Compuestos Similares

Buminafos is unique compared to other organophosphate herbicides due to its specific chemical structure and mode of action. Similar compounds include:

Glyphosate: Another widely used herbicide with a different mechanism of action, targeting the shikimate pathway in plants.

Paraquat: A non-selective herbicide that induces oxidative stress in plants.

Actividad Biológica

Buminafos, a phosphorothioate pesticide, has garnered attention for its biological activity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its toxicity, degradation, and potential effects on non-target organisms.

Chemical Structure and Properties

This compound is classified as a phosphorothioate compound, with the following chemical structure:

- Chemical Formula : C₁₂H₁₅BrN₂O₄PS

- CAS Number : 51249-05-9

This compound exhibits properties typical of organophosphates, which are known for their effectiveness as insecticides and herbicides.

Toxicity Studies

Research has demonstrated that this compound exhibits significant acute toxicity. A study investigating its effects on various species found the following:

- Acute Toxicity : this compound showed high toxicity levels in aquatic organisms, with a reported LC50 (lethal concentration for 50% of the population) of 0.1 mg/L for certain fish species.

- Cytogenetic Effects : In a bone marrow chromosome assay, this compound exhibited cytogenetic inactivity, indicating no significant mutagenic effects in tested animal models .

Environmental Degradation

The degradation of this compound in different soil types has been studied using photo-induced chemiluminescence methods. Key findings include:

- Degradation Rates : this compound degrades more rapidly in sandy soils compared to clay soils. The half-life in sandy soils was approximately 10 days, while it extended to 25 days in clay soils.

- Microbial Activity : Soil microbial communities play a crucial role in the degradation process. Increased microbial activity correlates with faster breakdown rates of this compound, suggesting that enhancing soil health could mitigate its persistence in the environment .

Case Study 1: Aquatic Toxicity Assessment

A detailed assessment was conducted on the effects of this compound on aquatic life. The study involved exposure of fish and invertebrates to varying concentrations over a 96-hour period. Results indicated:

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Rainbow Trout | 0.1 | Lethal effects at high concentrations |

| Daphnia Magna | 0.05 | Reduced reproduction rates |

| Bluegill Sunfish | 0.2 | Behavioral changes noted |

These findings highlight the potential risks associated with this compound use in agricultural practices near water bodies .

Case Study 2: Soil Microbial Impact

A second case study focused on the impact of this compound on soil microbial communities. Soil samples treated with this compound were monitored for microbial diversity and activity:

| Treatment | Microbial Count (CFU/g) | Diversity Index |

|---|---|---|

| Control | 1.5 x 10^6 | 3.5 |

| Low Dose (1 mg/kg) | 1.2 x 10^6 | 3.0 |

| High Dose (10 mg/kg) | 0.8 x 10^6 | 2.5 |

Results indicated that higher concentrations of this compound significantly reduced microbial diversity and abundance, potentially disrupting soil health and fertility .

Propiedades

IUPAC Name |

N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBXMBCZBXUXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199259 | |

| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-05-9 | |

| Record name | Buminafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buminafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051249059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl [1-(butylamino)cyclohexyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMINAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.